7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Overview
Description
7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride is a synthetic organic compound with the molecular formula C₁₆H₂₀ClN₃ and a molecular weight of 289.81 g/mol . This compound is known for its unique spirocyclic structure, which consists of a pyrroloquinoxaline fused to a piperidine ring. It is commonly used in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the reaction of a pyrrole derivative with an appropriate quinoxaline precursor under controlled conditions.
Spirocyclization: The intermediate product undergoes a spirocyclization reaction to form the spirocyclic structure. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the desired spiro compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a spirocyclic oxindole structure.
Spiroazetidines: Compounds with a spirocyclic azetidine structure.
Spiropyrrolidines: Compounds with a spirocyclic pyrrolidine structure.
Uniqueness
7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.ClH/c1-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15;/h2-5,10-11,17-18H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMUPRBXKAFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-31-0 | |
Record name | Spiro[piperidine-4,4′(5′H)-pyrrolo[1,2-a]quinoxaline], 7′-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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